molecular formula C53H72N2O12+2 B12810445 Atracurium, (1R,2R,1'R,2'S)-(+/-)- CAS No. 1599467-96-5

Atracurium, (1R,2R,1'R,2'S)-(+/-)-

Número de catálogo: B12810445
Número CAS: 1599467-96-5
Peso molecular: 929.1 g/mol
Clave InChI: YXSLJKQTIDHPOT-LGHDNDGLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Atracurium is synthesized through a multi-step process involving the reaction of isoquinolinium compounds with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of atracurium involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Atracurium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Atracurium has several scientific research applications:

Mecanismo De Acción

Atracurium works by blocking the transmission of nerve impulses in the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the muscle cell membrane, preventing depolarization and subsequent muscle contraction. This leads to muscle relaxation .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Atracurium is unique due to its rapid onset and intermediate duration of action. It is also known for its spontaneous degradation in the body, which reduces the need for renal or hepatic elimination .

Actividad Biológica

Atracurium is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is primarily used in clinical settings to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of Atracurium, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Atracurium functions as a competitive antagonist at the neuromuscular junction by binding to the alpha subunit of nicotinic acetylcholine receptors. This binding prevents acetylcholine from inducing depolarization at the motor endplate, thereby inhibiting muscle contraction. Unlike depolarizing agents, Atracurium does not cause receptor conformational changes that lead to muscle contraction but rather blocks the receptor's ability to respond to acetylcholine .

Pharmacokinetics

Atracurium is characterized by its unique metabolism through two primary pathways: Hofmann elimination and ester hydrolysis . Hofmann elimination accounts for approximately 45% of its metabolism and is influenced by pH and temperature; it is notably slowed by acidosis and hypothermia. The remaining metabolism occurs via non-specific plasma esterases. A significant metabolite of Atracurium is laudanosine , which does not exhibit neuromuscular blocking activity but can act as a central nervous system stimulant .

Key Pharmacokinetic Parameters

ParameterValue
Elimination Half-Life~20 minutes
Volume of DistributionNot available
Protein BindingNot available
ClearanceNot available

Clinical Efficacy

A clinical study conducted at Pandit Dindayal Upadhyay Medical College assessed the efficacy of Atracurium compared to cis-Atracurium in patients undergoing abdominal surgeries. The study involved 60 patients and demonstrated that intubating conditions were rated as excellent in 60% and good in 40% of cases for the Atracurium group .

Study Findings

  • Intubating Conditions :
    • Excellent: 60%
    • Good: 40%
  • Mean Arterial Blood Pressure Post-Intubation :
    • Atracurium Group: 91.6 ± 6.4 mmHg
  • Dosage Regimen :
    • Loading Dose: 0.5 mg/kg
    • Maintenance Dose: 0.1 mg/kg

Safety Profile

Atracurium is associated with certain adverse effects, including postoperative residual curarization (PORC). A study highlighted that a significant percentage of patients exhibited a train-of-four (TOF) ratio ≤0.7 at extubation, indicating incomplete recovery from neuromuscular blockade .

Adverse Effects Summary

Adverse EffectIncidence (%)
Residual Paralysis (TOFR ≤0.7)70%
Diplopia/Blurred VisionVariable
PtosisRare

Case Studies and Research Findings

Research indicates that Atracurium’s pharmacodynamics remain unaffected by renal function, making it suitable for use in patients with renal impairment . Furthermore, studies have shown that long-term infusions can elevate laudanosine levels, necessitating monitoring in critically ill patients.

Propiedades

Número CAS

1599467-96-5

Fórmula molecular

C53H72N2O12+2

Peso molecular

929.1 g/mol

Nombre IUPAC

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55+/m1/s1

Clave InChI

YXSLJKQTIDHPOT-LGHDNDGLSA-N

SMILES isomérico

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

SMILES canónico

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.